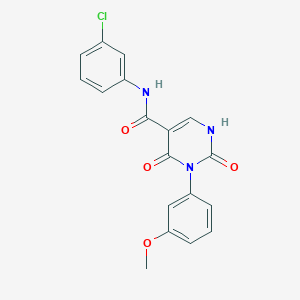![molecular formula C26H19FN4O5 B2502045 N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-72-2](/img/no-structure.png)
N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically start from commercially available substrates. For instance, the preparation of pyrazolo[1,5-a]pyrimidine acetamides, closely related to DPA-714, was achieved in six steps starting from methyl 4-iodobenzoate . The synthesis included key transformations such as Sonogashira couplings and subsequent fluorination steps. This suggests that the synthesis of N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide might also involve similar coupling reactions and careful selection of fluorination techniques to introduce the fluorophenyl group.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. In the case of thiazolyl N-benzyl-substituted acetamide derivatives, the presence of a thiazole ring and N-benzyl substitution was found to be significant for Src kinase inhibitory activities . Although the compound of interest contains a benzofuro[3,2-d]pyrimidin ring instead of a thiazole, the importance of the aromatic systems and the positioning of substituents like the fluorophenyl group can be inferred to play a role in the compound's activity and binding affinity.
Chemical Reactions Analysis
The chemical reactions involving acetamide derivatives often include modifications at the acetamide moiety or the aromatic rings. For example, the synthesis of thiazolyl derivatives involved the evaluation of different N-benzyl substitutions, which affected the inhibitory activities of the compounds . Similarly, modifications in the fluoroalkynyl side chain length in pyrazolopyrimidine acetamides influenced their affinity and selectivity towards the TSPO 18kDa . These findings suggest that chemical modifications in N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide could be explored to fine-tune its properties.
Physical and Chemical Properties Analysis
The physical and chemical properties such as lipophilicity and metabolic stability are important for the pharmacokinetic profile of a compound. The analogues of DPA-714 showed increased lipophilicity with the lengthening of the fluoroalkynyl side chain . This indicates that the physical properties of N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide could be influenced by the nature of its side chains and substituents. Additionally, the absence of defluorinated metabolites in the novel analogues suggests that the compound might also exhibit metabolic stability, which is advantageous for its potential use as a pharmaceutical agent .
Applications De Recherche Scientifique
Radiosynthesis for Imaging
One application involves the radiosynthesis of derivatives like DPA-714, used as selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This imaging technique aids in the study of neuroinflammation and potential early biomarkers for neurodegenerative processes (Dollé et al., 2008).
Anticancer Activity
Research into derivatives of this compound has also shown potential anticancer activity. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives exhibited appreciable cancer cell growth inhibition against a variety of cancer cell lines, indicating the compound's relevance in the development of new anticancer agents (Al-Sanea et al., 2020).
Kinase Inhibitory and Anticancer Activities
Another study explored thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities. These derivatives have shown promise in inhibiting cell proliferation in various human cancer cell lines, highlighting their potential therapeutic application (Fallah-Tafti et al., 2011).
Neuroinflammation Imaging
A series of novel pyrazolo[1,5-a]pyrimidines, closely related to this compound, were synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO). This study aimed at developing new imaging agents for neuroinflammation, a critical area of research for understanding various neurological disorders (Damont et al., 2015).
Anti-Lung Cancer Activity
Research into fluoro-substituted compounds has identified novel derivatives with significant anti-lung cancer activity. These compounds have been tested against several human cancer cell lines, showing their potential as anticancer agents (Hammam et al., 2005).
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-acetamidophenol with 4-fluorobenzaldehyde to form an intermediate, which is then reacted with 3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione to yield the final product.", "Starting Materials": [ "4-acetamidophenol", "4-fluorobenzaldehyde", "3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Acetylation of 4-acetamidophenol with acetic anhydride and sodium acetate in the presence of hydrochloric acid to yield N-(4-acetamidophenyl)acetamide.", "Step 2: Condensation of N-(4-acetamidophenyl)acetamide with 4-fluorobenzaldehyde in ethanol in the presence of sodium hydroxide to form the intermediate N-(4-acetamidophenyl)-2-(4-fluorophenyl)acetamide.", "Step 3: Cyclization of the intermediate with 3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione in ethanol to yield N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 4: Purification of the final product by recrystallization from diethyl ether and water." ] } | |
Numéro CAS |
877657-72-2 |
Nom du produit |
N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Formule moléculaire |
C26H19FN4O5 |
Poids moléculaire |
486.459 |
Nom IUPAC |
N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H19FN4O5/c1-15(32)28-17-8-10-18(11-9-17)29-22(33)14-30-23-20-4-2-3-5-21(20)36-24(23)25(34)31(26(30)35)19-12-6-16(27)7-13-19/h2-13H,14H2,1H3,(H,28,32)(H,29,33) |
Clé InChI |
GAOOKVULIPZGHB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



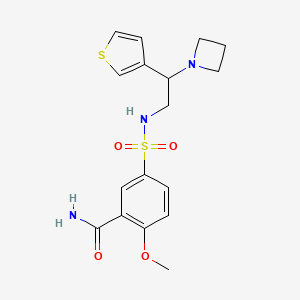

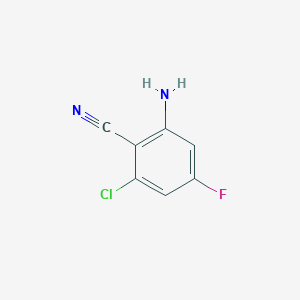
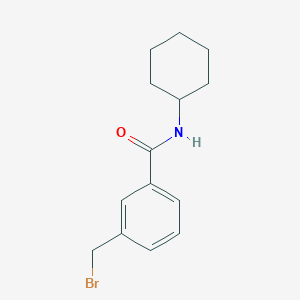

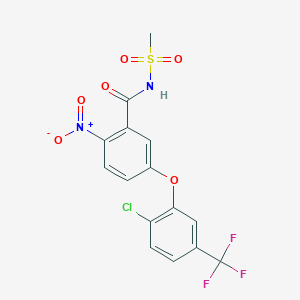
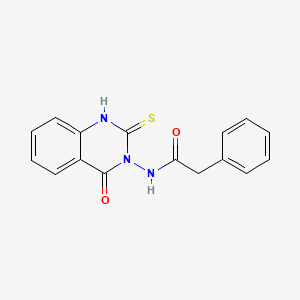

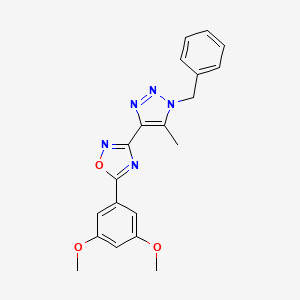
![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501976.png)

![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)
![Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2501982.png)
